3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro substituents on the benzamide core and a benzothiazole moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with the Phenyl Ring: The benzothiazole derivative is then coupled with a halogenated phenyl ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Benzamide Group: The final step involves the acylation of the coupled product with a suitable benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient heat and mass transfer, and the use of robust catalysts to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzothiazole moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl
Uniqueness
3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the presence of both dichloro substituents and the benzothiazole moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its structural uniqueness also contributes to its specific interactions with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-2-7-18-19(8-12)27-21(25-18)13-3-5-17(6-4-13)24-20(26)14-9-15(22)11-16(23)10-14/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMGYXZURQBIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.